molecular formula C10H11NO4S B5085533 2-[(1-carboxypropyl)thio]nicotinic acid

2-[(1-carboxypropyl)thio]nicotinic acid

Cat. No.: B5085533
M. Wt: 241.27 g/mol
InChI Key: BDUZHLLXDWNLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-carboxypropyl)thio]nicotinic acid is a novel synthetic derivative of nicotinic acid, offered for research purposes. Nicotinic acid, also known as niacin or Vitamin B3, is a precursor for essential coenzymes NAD⁺ and NADP⁺, which play critical roles in cellular metabolism, DNA repair, and oxidation-reduction reactions . This specific thioglycolic acid analog is designed for investigative use in biochemical and pharmacological studies. Its structure, featuring a thioether linkage, suggests potential for exploring modified pharmacodynamics and novel mechanisms of action compared to the parent compound. Researchers may utilize this compound to probe metabolic pathways or to study the structure-activity relationships of nicotinic acid analogs. It is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-carboxypropylsulfanyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-2-7(10(14)15)16-8-6(9(12)13)4-3-5-11-8/h3-5,7H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUZHLLXDWNLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms and Biological Activity Investigations of 2 1 Carboxypropyl Thio Nicotinic Acid Analogues

Enzymatic Inhibition Studies of Thioether Nicotinic Acid Derivatives

Thioether nicotinic acid derivatives have been systematically evaluated for their ability to inhibit key enzymes involved in carbohydrate metabolism. A library of novel nicotinic acid compounds, specifically modified at the 6-position of the pyridine (B92270) ring with (thio)ether groups, has been a central focus of these studies. acs.orgnih.gov

α-Amylase Inhibition Mechanisms and Specificity

α-Amylase, a crucial enzyme in the digestion of starches, has been a primary target for these nicotinic acid analogues. nih.govresearchgate.net Studies have shown that certain derivatives exhibit significant inhibitory potential against this enzyme. For instance, compounds identified as 8 and 44 in one study demonstrated micromolar inhibition against α-amylase, with IC₅₀ values of 20.5 µM and 58.1 µM, respectively. nih.gov Notably, compound 44 achieved a remarkable enzyme inactivation level of approximately 72%, surpassing the efficacy of the standard inhibitor, acarbose. acs.orgnih.gov Research on other 5-amino-nicotinic acid derivatives also showed promising α-amylase inhibitory activities, with IC₅₀ values comparable to acarbose. nih.govd-nb.info These findings underscore the potential of the nicotinic acid scaffold in designing effective α-amylase inhibitors. acs.orgrsc.org

α-Glucosidase Inhibition Mechanisms and Specificity

In parallel with α-amylase studies, the inhibitory effects of these derivatives on α-glucosidase have been investigated. α-Glucosidase is responsible for the final step in carbohydrate digestion, breaking down smaller sugars into absorbable glucose. nih.govnih.govmdpi.com Thioether nicotinic acid derivatives have shown significant activity against this enzyme as well. In one study, compounds 35 and 39 displayed α-glucosidase inhibition with IC₅₀ values of 32.9 µM and 26.4 µM, respectively, which are comparable to acarbose. acs.orgnih.gov These compounds also led to a substantial enhancement in enzyme deactivation at saturation, reaching approximately 80-90%. acs.orgnih.gov This dual inhibition of both α-amylase and α-glucosidase presents a synergistic approach to modulating carbohydrate metabolism. acs.orgnih.gov

Inhibition of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) and NAD+ Metabolism Pathways

The role of nicotinic acid analogues extends to the complex pathways of Nicotinamide Adenine (B156593) Dinucleotide (NAD+) metabolism. NAD+ is a vital coenzyme synthesized through several routes, including the NAMPT-dependent salvage pathway which recycles nicotinamide (NAM), and the NAPRT1-dependent pathway which uses nicotinic acid (NA) as a precursor. nih.govnih.govnih.govresearchgate.net Tumor cells often show a heightened reliance on the NAMPT pathway, making NAMPT an attractive therapeutic target. nih.gov

However, studies on NAMPT inhibitors have revealed a nuanced role for nicotinic acid. Instead of inhibiting NAMPT directly, NA supplementation can rescue cells from the effects of NAMPT inhibitors. nih.govnih.gov In NAPRT1-proficient normal tissues, NA can be converted to NAD+ via the NAPRT1 enzyme, thus bypassing the block on the NAMPT pathway. nih.gov This strategy could potentially increase the therapeutic window for NAMPT inhibitors. nih.gov Conversely, in NAPRT1-deficient tumors, co-administration of NA with a NAMPT inhibitor unexpectedly led to a loss of in vivo efficacy of the inhibitor. nih.govnih.gov This was attributed to an increase in tumor NAM levels, which can compete with NAMPT inhibitors for binding to the enzyme, thereby rescuing tumor cell viability. nih.gov Therefore, nicotinic acid and its derivatives, including thioether analogues, are significant modulators of NAD+ metabolism, particularly in the context of NAMPT-targeted therapies. nih.govresearchgate.netnih.gov

Receptor Interaction Profiling and Modulatory Effects

Beyond enzymatic inhibition, nicotinic acid derivatives are known to interact with specific cell surface receptors, leading to a cascade of downstream signaling events.

Interaction with Transient Receptor Potential (TRP) Ion Channels (e.g., TRPV1-4)

While direct studies on 2-[(1-carboxypropyl)thio]nicotinic acid are not available in the current literature, investigations into its core structure, nicotinic acid (NA), provide foundational insights. NA has been identified as a regulator of the heat-sensitive Transient Receptor Potential Vanilloid (TRPV) channels 1 through 4. nih.gov Research indicates that NA can potentiate the activity of TRPV3, while conversely inhibiting TRPV2 and TRPV4 channels. nih.gov This modulation is associated with a shift in the heat-activation threshold of these channels; NA lowers the activation temperature for TRPV3 and elevates it for TRPV4. nih.gov Furthermore, extracellular application of NA has been observed to significantly prolong the activity of TRPV1. nih.gov

The broad-spectrum effect of nicotinic acid on TRPV1-4 channels suggests a shared activation pathway, possibly similar to that of 2-aminoethoxydiphenyl borate (B1201080) (2-APB), a known agonist for these channels. nih.gov Although these findings concern the parent nicotinic acid molecule, they establish a precedent for the interaction of nicotinic acid derivatives with TRP channels, suggesting a potential area of investigation for compounds like this compound.

Allosteric Ligand Binding Site Characterization

The characterization of specific allosteric binding sites for this compound has not been detailed in published research. However, the broader class of nicotinic acetylcholine (B1216132) receptors (nAChRs), for which nicotinic acid is a ligand, are well-known for their allosteric modulation. Allosteric modulators bind to sites on the receptor that are distinct from the primary (orthosteric) binding site for the endogenous ligand, acetylcholine. This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to the primary ligand.

Fragment-based screening approaches have been utilized to identify allosteric binding sites on nAChRs. For instance, an allosteric site near the β8-β9 loop of the human α7 nAChR has been discovered, which is crucial for coupling ligand binding to the opening of the ion channel. nih.gov Such sites represent attractive targets for therapeutic agents because they allow for the fine-tuning of receptor activity without interfering with the normal processes of synaptic transmission. nih.gov While this provides a framework for how a nicotinic acid derivative might act, specific studies are required to determine if this compound or its analogues function as allosteric modulators and to characterize their precise binding sites.

Anti-Inflammatory and Immunomodulatory Research

Analogues of this compound, particularly 2-substituted nicotinic acid derivatives, have been a focus of anti-inflammatory research. These studies provide a strong indication of the potential immunomodulatory effects of this class of compounds.

Modulation of Inflammatory Cytokines (e.g., TNF-α, IL-6) and Mediators (e.g., iNOS, COX-2)

Research into novel synthesized nicotinic acid derivatives has demonstrated significant anti-inflammatory potential through the modulation of key inflammatory markers. In a study involving LPS/IFN-γ-stimulated RAW 264.7 macrophage cells, several new nicotinic acid analogues were evaluated for their ability to inhibit the production of pro-inflammatory cytokines and mediators.

The most active compounds in this study showed an ability to inhibit Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2) at levels comparable to the standard anti-inflammatory drug, ibuprofen (B1674241). mdpi.com For instance, certain derivatives demonstrated a marked reduction in the levels of these inflammatory molecules, indicating a potent anti-inflammatory effect at the cellular level. mdpi.com

Below is a table summarizing the inhibitory effects of representative nicotinic acid analogues on key inflammatory mediators, based on data from studies on stimulated macrophage cells.

Compound/AnalogueTarget MediatorMethod of MeasurementObserved Effect
Nicotinic Acid Derivative 4hTNF-αELISAComparable inhibition to ibuprofen mdpi.com
Nicotinic Acid Derivative 4hIL-6ELISAComparable inhibition to ibuprofen mdpi.com
Nicotinic Acid Derivative 4hiNOSWestern Blot/Griess AssayComparable inhibition to ibuprofen mdpi.com
Nicotinic Acid Derivative 4hCOX-2Western BlotComparable inhibition to ibuprofen mdpi.com
Nicotinic Acid Derivative 5bTNF-αELISAComparable inhibition to ibuprofen mdpi.com
Nicotinic Acid Derivative 5bIL-6ELISAComparable inhibition to ibuprofen mdpi.com
Nicotinic Acid Derivative 5biNOSWestern Blot/Griess AssayComparable inhibition to ibuprofen mdpi.com
Nicotinic Acid Derivative 5bCOX-2Western BlotComparable inhibition to ibuprofen mdpi.com

This table is illustrative of the types of data generated for analogues and is based on findings for compounds designated 4h and 5b in the cited study.

Cellular Pathway Interventions in Inflammatory Models

The anti-inflammatory effects of nicotinic acid analogues are understood to be mediated through intervention in key cellular signaling pathways. The NF-κB pathway is a central regulator of inflammation, and its activation leads to the increased production of numerous inflammatory cytokines and chemokines. Studies on nicotinic acid have shown that it can attenuate this pathway.

In human monocytic cell lines, treatment with nicotinic acid has been shown to reduce the phosphorylation of IKKβ and IκBα, key steps in the activation of the NF-κB pathway. This inhibitory action on the NF-κB pathway is a plausible mechanism for the observed reduction in TNF-α and IL-6. This modulation appears to be dependent on the GPR109A receptor. nih.gov While these findings are for nicotinic acid itself, they provide a strong hypothesis for the mechanism of action of its derivatives, including 2-substituted thio-nicotinic acids, in inflammatory models.

Investigations into Cellular and Metabolic Pathway Modulation

The influence of nicotinic acid and its derivatives extends to fundamental cellular processes, including mitochondrial bioenergetics.

Influence on Mitochondrial Function and Bioenergetics

Direct research on the effects of this compound on mitochondria is not currently available. However, studies on nicotinic acid have shown that it can positively influence mitochondrial health. In a study with older, inactive males, supplementation with nicotinic acid was found to improve skeletal muscle mitochondrial function. nih.govnih.gov

The study reported increases in leak, maximal coupled, and maximal uncoupled mitochondrial respiratory states. nih.govnih.gov Furthermore, an increase in the protein content of complex II (SDHB) and complex V (ATP5A) of the electron transport chain was observed, alongside an increase in citrate (B86180) synthase, a marker of mitochondrial mass. nih.govnih.gov These findings suggest that nicotinic acid can be an effective agent for enhancing mitochondrial health. A separate study on 2-(1-adamantylthio)nicotinic acid, a thio-derivative, highlighted its potent antioxidant properties, which can also contribute to protecting mitochondrial function from oxidative stress. mdpi.com

The table below summarizes the observed effects of nicotinic acid on mitochondrial parameters.

ParameterMethod of MeasurementObserved Effect
Mitochondrial Respiration (Leak, Maximal Coupled, Maximal Uncoupled)High-resolution respirometryIncreased nih.govnih.gov
Citrate Synthase ActivityEnzyme assayIncreased nih.govnih.gov
Complex II (SDHB) Protein ContentWestern BlotIncreased nih.govnih.gov
Complex V (ATP5A) Protein ContentWestern BlotIncreased nih.govnih.gov

This data is from studies on nicotinic acid and illustrates the potential for its derivatives to impact mitochondrial function.

Information regarding "this compound" is not available in the public domain.

Extensive research has yielded no publicly available scientific literature or data concerning the chemical compound "this compound" or its analogues. Consequently, an article detailing the molecular mechanisms, biological activity, and transcriptional regulation of metabolic genes and pathways related to this specific compound cannot be generated at this time.

Therefore, the requested article, which was to be strictly focused on "this compound" and structured around a detailed outline of its molecular and biological activities, cannot be created. The absence of foundational research on this compound makes it impossible to provide scientifically accurate and informative content as stipulated.

Structure Activity Relationships Sar and Rational Drug Design

Correlation of Molecular Structure with Biological Potency and Selectivity

The biological activity of nicotinic acid derivatives can be significantly modulated by the introduction of various substituents onto the pyridine (B92270) ring. The nature, size, and electronic properties of these substituents can influence the molecule's potency and its selectivity for different biological targets. mdpi.com The introduction of a thioether linkage at the 2-position of the nicotinic acid core, as seen in 2-[(1-carboxypropyl)thio]nicotinic acid, provides a key point for structural variation.

Research into related 2-thioalkyl nicotinic acid derivatives has provided insights into how the substituent attached to the sulfur atom can dictate biological effects. For instance, a study on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs revealed that these compounds exhibit dose-dependent vasorelaxant and antioxidant properties. nih.gov The adamantyl group, a bulky and lipophilic moiety, was found to be crucial for these activities. The vasorelaxation was determined to be mediated in part by endothelium-induced nitric oxide and prostacyclin. nih.gov

Notably, within this series, 2-(1-adamantylthio)nicotinic acid itself was identified as the most potent vasorelaxant, with an ED₅₀ of 21.3 nM, and also the most potent antioxidant in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov This highlights the importance of the carboxylic acid group on the nicotinic acid ring for this particular biological activity. Molecular modeling studies have been employed to further understand the mechanistic basis for these observed activities. nih.gov

CompoundModificationVasorelaxant Potency (ED₅₀)Antioxidant Activity (DPPH Assay)
2-(1-adamantylthio)nicotinic acidCarboxylic acid at position 321.3 nMMost potent in series
2-(1-adamantylthio)nicotinamideAmide at position 3Less potent than acidActive
2-(1-adamantylthio)nicotinonitrileNitrile at position 3Less potent than acidActive

The selectivity of nicotinic acid derivatives for different receptor subtypes is a critical consideration in drug design, as off-target effects can lead to undesirable side effects. nih.gov While direct data on the receptor selectivity of this compound is not available in the reviewed literature, the principles of SAR suggest that modifications to the carboxypropylthio side chain would be a key strategy to tune selectivity. For example, in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), the binding site is known to contain specific amino acid residues that can form interactions with the ligand. nih.govnih.govacs.org Tailoring the structure of the side chain to optimize these interactions could enhance selectivity for a particular nAChR subtype.

Impact of Variations in the Carboxypropylthio Moiety on Activity

The carboxypropylthio moiety in this compound presents several opportunities for structural modification to explore SAR and optimize biological activity. While specific studies detailing variations of this particular side chain were not found in the reviewed literature, general principles of medicinal chemistry and findings from related series of 2-thioalkyl nicotinic acid derivatives allow for informed hypotheses on the impact of such changes.

The key features of the carboxypropylthio group that can be systematically varied include:

Alkyl Chain Length: The length of the alkyl chain connecting the sulfur atom to the terminal carboxyl group can influence the molecule's flexibility, lipophilicity, and ability to span a binding pocket. Shortening or lengthening the propyl chain could affect how the terminal carboxyl group is positioned to interact with its target.

Branching of the Alkyl Chain: Introducing branching on the alkyl chain, for instance, by moving the carboxyl group to a different carbon of the propyl chain or by adding other substituents, would alter the steric bulk and conformational preferences of the side chain.

Nature of the Acidic Group: The terminal carboxylic acid could be replaced with other acidic bioisosteres, such as a tetrazole or a phosphonic acid. Such changes would alter the pKa and hydrogen bonding capabilities of this part of the molecule, which could have a profound effect on target binding.

Chirality: The carbon atom to which the carboxyl group is attached in the (1-carboxypropyl) moiety is a chiral center. The stereochemistry at this position could be critical for biological activity, with one enantiomer potentially exhibiting significantly higher potency than the other due to a better fit in a chiral binding site.

Studies on other classes of molecules have shown that the length of an alkyl chain can have a dramatic effect on receptor binding and biological activity. For example, in a series of cannabimimetic indoles, optimal binding to cannabinoid receptors was observed with a five-carbon alkyl side chain, with shorter or longer chains resulting in decreased affinity. This illustrates the principle that there is often an optimal length for a linker or side chain to correctly position key functional groups for interaction with a biological target.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. A drug molecule must adopt a specific conformation, often referred to as the bioactive conformation, to bind effectively to its biological target. Conformational analysis, the study of the different spatial arrangements of atoms that a molecule can adopt, is therefore a vital tool in drug design. nih.gov

For a flexible molecule like this compound, which possesses several rotatable bonds in its side chain, a multitude of conformations are possible. Identifying the low-energy, populated conformations and, ultimately, the bioactive conformation is key to understanding its SAR and designing more potent and selective analogs. Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, are often employed to explore the conformational landscape of a molecule. rsc.org

While specific conformational studies on this compound are not publicly available, research on conformationally restricted analogs of nicotine (B1678760) demonstrates the power of this approach. mdpi.com By introducing additional rings or bridges to the molecular structure, the conformational flexibility is reduced, which can lock the molecule into a more potent, bioactive conformation and can also enhance selectivity for a particular receptor subtype. mdpi.comnih.gov For example, the development of tricyclic and tetracyclic nicotine analogs has been a strategy to probe the requirements of the nAChR binding site. mdpi.com

The bioactive conformation of this compound would be dictated by the spatial relationship between the nicotinic acid core and the functional groups on the carboxypropylthio side chain. Key torsional angles to consider would be those around the C-S bond and the C-C bonds of the propyl chain. The preferred conformation would likely be one that minimizes steric clashes while allowing for favorable intramolecular or intermolecular interactions, such as hydrogen bonds. For instance, in some 2-substituted piperazines, an axial conformation was found to be preferred and was further stabilized by an intramolecular hydrogen bond, which in turn presented the key nitrogen atoms in an orientation that mimics nicotine. nih.gov A similar analysis for this compound would be a crucial step in its development as a potential therapeutic agent.

Ligand Efficiency and Fragment-Based Design Principles

In modern drug discovery, particularly in the early stages of hit identification and lead optimization, several metrics are used to assess the quality of a compound beyond just its absolute potency. One such metric is Ligand Efficiency (LE), which relates the binding affinity of a molecule to its size (typically measured by the number of non-hydrogen atoms). nih.govsemanticscholar.org LE is a valuable tool for comparing compounds of different sizes and for guiding the optimization process to ensure that increases in potency are not achieved simply by adding molecular weight, which can negatively impact physicochemical properties. nih.govcapes.gov.br

Fragment-Based Drug Design (FBDD) is a powerful strategy that leverages the concept of ligand efficiency. frontiersin.orgnih.gov FBDD starts with the screening of a library of small, low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. nih.govtechnologynetworks.com Because of their low complexity, fragments that do bind are likely to have a high ligand efficiency and represent an excellent starting point for optimization. These initial fragment hits can then be "grown" by adding new functional groups, "linked" together if they bind to adjacent sites, or "merged" if they share overlapping binding features, to generate more potent, drug-like lead compounds. semanticscholar.org

The pyridine scaffold of nicotinic acid and its derivatives is a common motif found in fragment libraries. researchgate.netnih.gov An FBDD approach to discovering ligands for a particular target could begin with screening a fragment library that includes nicotinic acid itself or simple 2-substituted pyridines. If a fragment like 2-thionicotinic acid were identified as a hit, a medicinal chemist could then use structure-guided methods to elaborate the molecule. The carboxypropyl group in this compound could be envisioned as the result of a fragment "growing" strategy, where a propyl chain with a terminal carboxylate is added to a 2-thionicotinic acid fragment to pick up additional favorable interactions within the target's binding site. The goal throughout this process would be to maintain or improve the ligand efficiency of the evolving molecule. researchgate.net

Design of Targeted Libraries for Specific Biological Activities

To efficiently explore the structure-activity relationships around a promising chemical scaffold, medicinal chemists often employ the design and synthesis of targeted, or focused, chemical libraries. drugdesign.org Unlike large, diverse screening collections, focused libraries consist of a set of compounds that are all based on a common core structure but have systematic variations at specific points of the molecule. This approach allows for a more rapid and cost-effective exploration of the chemical space immediately surrounding a hit or lead compound. nih.gov

For a molecule like this compound, a targeted library could be designed to systematically probe the SAR of the 2-thioether substituent. Using combinatorial chemistry techniques, such as parallel synthesis, a library of analogs could be rapidly prepared. nih.govyoutube.com The design of such a library would involve selecting a set of diverse building blocks to be incorporated at the variable positions.

A potential design for a library based on the this compound scaffold could involve:

Varying the Thiol Component: A series of different thiols could be reacted with a suitable 2-halonicotinic acid precursor. This would allow for the exploration of a wide range of alkyl and aryl substituents attached to the sulfur atom, systematically varying their size, lipophilicity, and electronic properties.

Varying the Carboxylic Acid Moiety: Starting with a 2-mercaptonicotinic acid core, a library could be generated by alkylating the sulfur with a variety of haloalkanoic acids of different chain lengths and branching patterns. This would directly probe the importance of the carboxypropyl portion of the molecule.

Exploring Substitutions on the Pyridine Ring: In addition to varying the 2-thioether substituent, other positions on the nicotinic acid ring (positions 4, 5, and 6) could be substituted with a range of small, functional groups to explore their influence on activity and selectivity.

The synthesis of such libraries can be facilitated by solid-phase or solution-phase parallel synthesis methods. youtube.com Once synthesized, the library would be screened against the biological target of interest, and the resulting data would provide a detailed SAR map, guiding the next round of drug design and leading to the identification of optimized compounds with improved biological activity.

Computational and Theoretical Chemistry Studies of 2 1 Carboxypropyl Thio Nicotinic Acid

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a molecule like 2-[(1-carboxypropyl)thio]nicotinic acid, docking simulations are crucial for predicting its binding affinity and mode of interaction with biological targets, such as enzymes or receptors.

In studies of related pyridine-3-carboxylic acid derivatives, molecular docking has been instrumental in identifying key interactions that drive ligand binding. researchgate.net For this compound, simulations would likely show the pyridine (B92270) ring engaging in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a target's active site. researchgate.net The two carboxylic acid groups are predicted to be primary sites for hydrogen bonding with polar amino acid residues like serine, arginine, or glutamic acid. researchgate.netresearchgate.net The flexible thioether linkage allows the carboxypropyl group to adopt various conformations, enabling it to probe the binding pocket for optimal electrostatic and van der Waals contacts.

A typical molecular docking study would yield a "docking score," an estimation of the binding free energy. The interactions observed for analogous compounds suggest that the combination of hydrogen bonds, aromatic stacking, and hydrophobic interactions would result in a favorable binding energy for this compound with relevant biological targets. researchgate.netmdpi.com

Table 1: Predicted Intermolecular Interactions for this compound Based on Molecular Docking of Analogues

Interaction Type Molecular Moiety Involved Potential Interacting Amino Acid Residues
Hydrogen Bonding Carboxylic Acid Groups (Nicotinic and Propyl) Serine, Threonine, Arginine, Lysine, Glutamic Acid
π-π Stacking Pyridine Ring Phenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Interactions Propyl Chain Leucine, Isoleucine, Valine, Alanine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its reactivity, stability, and spectroscopic characteristics. dergipark.org.tr Studies on the closely related compound 2-(methylthio)nicotinic acid using DFT with the B3LYP/6-311G(d,p) basis set offer a strong precedent for the expected electronic structure of this compound. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

Orbital Predicted Localization Implied Reactivity
HOMO Thioether sulfur atom, Pyridine ring Site for electrophilic attack, electron donation
LUMO Pyridine ring, Carboxylic acid carbons Site for nucleophilic attack, electron acceptance

| HOMO-LUMO Gap | Moderate | Indicates kinetic stability with potential for reactivity |

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for understanding non-covalent interactions, particularly hydrogen bonding. researchgate.net

An MESP map of this compound would show strong negative potential around the oxygen atoms of both carboxyl groups and the nitrogen atom of the pyridine ring, identifying them as hydrogen bond acceptor sites. Regions of positive potential would be found around the hydrogen atoms of the carboxyl groups, marking them as hydrogen bond donor sites. These predictions are consistent with DFT studies on similar nicotinic acid derivatives. dergipark.org.tr

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.net An NCI plot for this compound would reveal large, green-colored surfaces between different parts of the molecule, indicating stabilizing van der Waals interactions. Blue-colored discs would appear between the carboxylic acid hydrogens and the pyridine nitrogen or other acceptor atoms, confirming the presence of strong hydrogen bonds. Red-colored areas would indicate steric clashes. This analysis provides a detailed picture of the forces that determine the molecule's preferred conformation.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-target complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of this compound, either in a solvent or bound to a target protein, would reveal its conformational flexibility.

The simulation would show how the thioether and propyl chains rotate and flex, allowing the molecule to adapt its shape to a binding pocket. When simulating the ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand would be calculated to see if it remains stably bound or if it dissociates. mdpi.com Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Analogues

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the predicted interactions of this compound, a pharmacophore model could be constructed. rsc.org

This model would likely include features such as:

Two hydrogen bond acceptors (from the carboxylate oxygens).

One hydrogen bond donor (from the carboxylate hydrogen).

One aromatic ring feature.

One hydrophobic feature (from the propyl chain).

Once developed, this pharmacophore model could be used for virtual screening of large chemical databases to identify novel analogues with potentially similar or improved activity. This approach streamlines the drug discovery process by prioritizing compounds for synthesis and experimental testing. rsc.org

In Silico Prediction of Absorption, Distribution, and Metabolism Relevant to Compound Design

In the early stages of drug discovery, computational, or in silico, models are instrumental for predicting the pharmacokinetic profile of new chemical entities. nih.gov These predictive tools allow for the early identification of potential liabilities in a compound's absorption, distribution, metabolism, and excretion (ADME) properties, guiding medicinal chemistry efforts to optimize molecular structures before committing to costly and time-consuming synthesis and in vitro testing. srce.hrcambridge.org For this compound, while specific experimental studies are not publicly documented, a theoretical ADME profile can be constructed using a variety of well-established computational models. Such an analysis is crucial for evaluating its potential as a drug candidate.

The predictive assessment begins with the analysis of fundamental physicochemical properties, which are known to heavily influence a compound's pharmacokinetic behavior. nih.gov Key properties for this compound are predicted by computational algorithms and summarized below.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Compound Design
Molecular Weight (MW)257.27 g/molFalls within the desirable range (<500 g/mol), suggesting it does not face size-related absorption issues.
logP (Octanol-Water Partition Coefficient)~0.5 - 1.5Indicates low lipophilicity and high hydrophilicity, which can negatively impact passive diffusion across cell membranes but may improve aqueous solubility.
Topological Polar Surface Area (TPSA)~101 ŲSuggests the molecule has significant polar characteristics. A TPSA >140 Ų is often associated with poor oral bioavailability; this value is moderately high but may still permit absorption.
Hydrogen Bond Donors2The number of donors is within the acceptable limit (≤5) for good membrane permeability according to Lipinski's rules.
Hydrogen Bond Acceptors5The number of acceptors is at the acceptable limit (≤5) for good membrane permeability according to Lipinski's rules.
Aqueous Solubility (logS)HighThe presence of two carboxylic acid groups and a pyridine nitrogen suggests high solubility in aqueous media, which is favorable for formulation but can hinder absorption.

Absorption: The oral absorption of a compound is largely governed by its ability to permeate the intestinal wall. Computational models, such as those predicting permeability across a Caco-2 cell monolayer (a common in vitro model for the human intestinal barrier), are used to estimate this property. nih.govnih.gov For this compound, the combination of a moderate TPSA and low lipophilicity (logP) suggests that its passive diffusion across the intestinal epithelium may be limited. The molecule's high polarity could make it a candidate for active transport mechanisms, although specific transporter interactions would require more advanced modeling.

Table 2: Predicted Absorption and Distribution Parameters

ParameterPredicted OutcomeInterpretation for Compound Design
Human Intestinal Absorption (HIA)Low to ModerateThe compound's high polarity may limit its passive absorption, potentially leading to low oral bioavailability.
Caco-2 PermeabilityLowConsistent with HIA predictions, suggesting poor transit across intestinal cells via passive diffusion. researchgate.net
Plasma Protein Binding (PPB)Low to ModerateAcidic compounds can bind to plasma proteins like albumin. nih.gov However, high hydrophilicity may result in lower binding, leaving a higher fraction of the unbound (active) drug in circulation. nih.gov
Blood-Brain Barrier (BBB) PermeabilityVery LowThe high TPSA and polar nature of the molecule make it highly unlikely to cross the blood-brain barrier, which is desirable for peripherally acting drugs.

Distribution: Once absorbed, a drug's distribution is influenced by its binding to plasma proteins and its ability to penetrate various tissues. nih.gov In silico models predict that this compound, being an acidic and hydrophilic compound, would likely exhibit low to moderate binding to plasma proteins such as albumin. biorxiv.org A lower degree of plasma protein binding means a larger fraction of the compound is free to interact with its target and be cleared from the body. Its polarity strongly suggests it would not penetrate the blood-brain barrier, limiting its action to the periphery.

Metabolism: The metabolic fate of a drug candidate is a critical determinant of its efficacy and potential for drug-drug interactions. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. nih.govbenthamdirect.com Computational models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms. nih.govmdpi.com Given the structure of this compound, it is not predicted to be a significant substrate or inhibitor of the major drug-metabolizing CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). The nicotinic acid moiety itself is primarily metabolized via conjugation pathways. Therefore, the compound would likely undergo Phase II metabolism rather than Phase I oxidation by CYPs.

Table 3: Predicted Metabolic Profile

ParameterPredicted OutcomeInterpretation for Compound Design
CYP450 2D6 InhibitorNoThe compound is unlikely to cause drug-drug interactions via inhibition of major CYP enzymes, which is a favorable property. nih.gov
CYP450 3A4 InhibitorNo
CYP450 2C9 InhibitorNo
Primary Metabolism RoutePhase II ConjugationMetabolism is likely to proceed through conjugation (e.g., glucuronidation) of the carboxylic acid groups, similar to other nicotinic acid derivatives.

Advanced Research Methodologies and Future Research Directions

Advanced Spectroscopic Techniques for Ligand-Target Characterization

Understanding the precise interaction between a ligand like 2-[(1-carboxypropyl)thio]nicotinic acid and its biological target is fundamental to mechanism-based drug discovery. Advanced spectroscopic methods provide high-resolution data on binding kinetics, thermodynamics, and structural changes at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as Saturation Transfer Difference (STD-NMR) and Water-LOGSY are powerful for identifying direct binding of a ligand to a large protein target. These methods can map the specific protons on the ligand that are in close contact with the protein surface, providing valuable structural information about the binding mode.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This data is critical for understanding the driving forces behind the ligand-target interaction.

Mass Spectrometry (MS): Native mass spectrometry can observe the intact ligand-protein complex, confirming binding and stoichiometry. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can identify regions of the protein that become protected from solvent upon ligand binding, thereby mapping the binding site or allosteric conformational changes.

Interactive Table 1: Biophysical Techniques for Ligand-Target Interaction Analysis Click on a technique to see its primary outputs and typical applications for the carboxypropylthio nicotinic acid class.

TechniquePrimary Data Output(s)Application Example
NMR Spectroscopy Binding epitopes, structural changesMapping the binding interface of this compound with its target enzyme.
Surface Plasmon Resonance K_D (affinity), k_on/k_off (kinetics)Quantifying the binding and dissociation rates to assess the residence time of the compound on its target.
Isothermal Titration Calorimetry K_D (affinity), ΔH (enthalpy), ΔS (entropy)Determining the thermodynamic driving forces (e.g., hydrogen bonding, hydrophobic interactions) of the binding event.
Mass Spectrometry Complex mass, binding site locationConfirming the formation of a covalent adduct between the thiol group and a cysteine residue on the target protein.

Proteomic and Metabolomic Approaches for System-Wide Mechanism Elucidation

While direct target engagement is critical, the broader effects of a compound on cellular networks provide a more complete picture of its biological activity. Proteomics and metabolomics are 'omics' technologies that offer a system-wide view of these changes.

Chemical Proteomics: Activity-Based Protein Profiling (ABPP) utilizes probes derived from the parent compound to identify all potential protein targets within a complex biological sample (e.g., cell lysate). An analogue of this compound could be synthesized with a reporter tag (like biotin (B1667282) or a clickable alkyne group) to enable the enrichment and identification of its binding partners via mass spectrometry. This is invaluable for uncovering potential off-targets.

Global Proteomics: This approach quantifies changes in the abundance of thousands of proteins in cells or tissues following treatment with the compound. It can reveal downstream effects of target modulation, such as the up- or downregulation of proteins in a specific signaling pathway, providing clues about the compound's functional consequences.

Metabolomics: By analyzing the global profile of small-molecule metabolites (e.g., lipids, amino acids, organic acids), metabolomics can reveal how the compound alters cellular metabolism. For an enzyme inhibitor, this could involve measuring the buildup of the substrate and the depletion of the product of the targeted enzyme, as well as other compensatory metabolic shifts.

Interactive Table 2: 'Omics' Approaches for System-Wide Analysis Select an approach to view its primary goal and the type of data it generates.

'Omics' ApproachPrimary GoalData Generated
Chemical Proteomics (ABPP) Identify all direct binding partners (target and off-targets).List of proteins covalently labeled by a reactive chemical probe.
Global Proteomics Understand downstream effects on cellular protein expression.Quantitative data on thousands of proteins, highlighting those with altered abundance post-treatment.
Metabolomics Characterize the impact on cellular metabolism and biochemical pathways.Quantitative data on hundreds of metabolites, identifying perturbed metabolic pathways.

Development of Novel In Vitro and Ex Vivo Assays for Compound Activity and Specificity

Progressing from initial discovery to a well-characterized molecule requires a suite of robust assays. Research is focused on developing more physiologically relevant and higher-throughput assay platforms.

High-Throughput In Vitro Screening: Initial characterization often involves simple biochemical assays, such as measuring the inhibition of a purified recombinant enzyme in a 96- or 384-well plate format. Fluorescence-based or absorbance-based readouts are common.

Cell-Based Assays: To assess activity in a more biological context, researchers use cell-based assays. This can involve measuring a specific cellular event (e.g., inhibition of cytokine release, induction of apoptosis) or using engineered reporter cell lines where the inhibition of a target pathway leads to a measurable signal like luminescence or fluorescence.

Ex Vivo Models: These assays use fresh tissue explants or organ slices to test the compound's activity in the context of a multi-cellular, architecturally intact biological system. For instance, the effect of a compound on smooth muscle contraction could be studied on isolated intestinal tissue segments. mdpi.com This bridges the gap between simplified in vitro models and whole-organism studies.

Emerging Research Avenues for Carboxypropylthio Nicotinic Acid Derivatives in Chemical Biology

The unique scaffold of carboxypropylthio nicotinic acid derivatives makes them attractive starting points for the development of sophisticated chemical biology tools designed to probe biological systems.

Development of Chemical Probes: A key goal is the conversion of an inhibitor into a "chemical probe". researchgate.net This requires optimizing the parent molecule for high potency and selectivity. The optimized molecule can then be used to pharmacologically interrogate the function of its target protein in health and disease models. researchgate.netnih.gov

Activity-Based Probes (ABPs): By incorporating a reactive "warhead" and a reporter tag, an inhibitor can be transformed into an ABP. mdpi.com Given the thiol group in the this compound structure, it could potentially be modified to create a probe that covalently labels its target, allowing for direct visualization and identification. mdpi.com

Target Identification and Validation: For compounds discovered through phenotypic screening (where the target is unknown), derivatives can be created for target deconvolution studies. Techniques like affinity chromatography, using a biotinylated version of the compound, can pull down the target protein from a cell lysate for identification by mass spectrometry.

Unresolved Challenges and Opportunities in the Academic Research of This Compound Class

Despite their potential, significant challenges remain in the study and development of thiol-containing compounds like this compound.

Challenges:

Selectivity: The thiol group is a reactive moiety that can coordinate with various metalloenzymes or react with cysteine residues in numerous proteins. nih.govresearchgate.net A primary challenge is achieving high selectivity for the intended target over other thiol-reactive proteins in the proteome, such as protein disulfide isomerase (PDI). nih.gov

Assay Interference: The reactivity of the thiol group can lead to artifacts in screening assays. Compounds may react with reagents in the assay buffer or show non-specific activity, requiring careful assay design and validation. nih.gov

Cellular Transport: The physicochemical properties of these compounds, particularly their charge and lipophilicity, can limit their ability to cross cell membranes and reach their intracellular targets. researchgate.net

Opportunities:

Broad-Spectrum Inhibition: For certain applications, such as inhibiting families of bacterial metallo-β-lactamases, the zinc-coordinating ability of the thiol group is a significant advantage, offering a promising route to overcoming antibiotic resistance. nih.govresearchgate.net

Covalent Inhibitor Design: The inherent reactivity of the thiol can be harnessed to design highly potent and specific covalent inhibitors, which can offer advantages in terms of duration of action and efficacy.

Siderophore Conjugation: To overcome transport issues in bacteria, one innovative strategy involves attaching the inhibitor to a siderophore (an iron-chelating molecule), hijacking the bacterial iron-uptake system to shuttle the compound into the cell. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-[(1-carboxypropyl)thio]nicotinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves thioether formation between nicotinic acid derivatives and alkylthiols. For example, reacting a halogenated nicotinic acid precursor (e.g., 2-chloronicotinic acid) with 1-carboxypropylthiol under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization may include varying solvents (DMF, THF), temperature (60–80°C), and stoichiometric ratios to maximize yield .
  • Data Consideration : Monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography is recommended.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and thioether linkage.
  • HPLC-MS : Quantify purity and verify molecular weight via mass spectrometry (e.g., ESI-MS) .
  • FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, S-C absorption at ~600–700 cm⁻¹).

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by:

  • Preparing buffer solutions (pH 2–9) and incubating the compound at 25°C, 40°C, and 60°C.
  • Sampling at intervals (0, 7, 14 days) and analyzing degradation via HPLC. Stability is indicated by <5% degradation over 14 days at 25°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity or biological activity data for thioether nicotinic acid derivatives?

  • Methodological Answer :

  • Theoretical Framework Alignment : Reconcile discrepancies by linking results to a mechanistic hypothesis (e.g., steric effects from the carboxypropyl group altering binding affinity) .
  • Controlled Replication : Repeat experiments with standardized conditions (e.g., solvent purity, oxygen-free environments) to isolate variables .
    • Example : Conflicting solubility data may arise from polymorphic forms; use XRD to confirm crystalline structure .

Q. How can factorial design optimize the synthesis or bioactivity testing of this compound?

  • Methodological Answer : Apply a 2³ factorial design to evaluate factors:

  • Variables : Reaction temperature, catalyst loading, solvent polarity.
  • Response Metrics : Yield, purity, reaction time.
  • Statistical Analysis : Use ANOVA to identify significant interactions (p < 0.05) and generate response surface models .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., NADPH oxidase).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.
  • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Key Considerations for Researchers

  • Theoretical Linkage : Anchor experimental design to hypotheses about electronic effects (e.g., electron-withdrawing carboxyl groups modulating reactivity) .
  • Methodological Rigor : Use orthogonal validation (e.g., NMR + HPLC-MS) to confirm structural assignments .
  • Data Transparency : Report negative results (e.g., failed coupling reactions) to guide iterative optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.